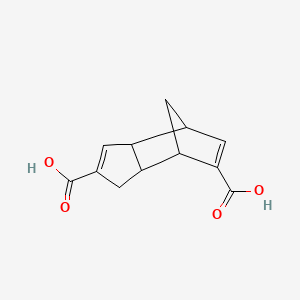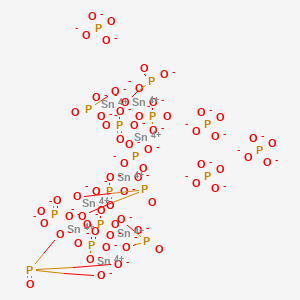
tin(4+);hexadecaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin(4+);hexadecaphosphate is a compound that consists of tin in its +4 oxidation state and hexadecaphosphate, which is a polyphosphate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tin(4+);hexadecaphosphate can be synthesized through various methods. One common approach involves the reaction of tin(IV) chloride (SnCl4) with phosphoric acid (H3PO4) under controlled conditions. The reaction typically requires heating and stirring to ensure complete dissolution and reaction of the starting materials .
Another method involves the solid-state grinding of a mixture of tin(IV) chloride pentahydrate (SnCl4·5H2O) and sodium dihydrogen phosphate (NaH2PO4·2H2O) at room temperature, followed by drying and calcination . This method is considered more environmentally friendly as it avoids the use of solvents.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tin(4+);hexadecaphosphate undergoes various types of chemical reactions, including:
Oxidation: Tin(IV) can be further oxidized under specific conditions.
Reduction: Tin(IV) can be reduced to lower oxidation states, such as tin(II).
Substitution: The phosphate groups can be substituted with other anions or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) for reduction reactions and oxidizing agents like oxygen (O2) for oxidation reactions. Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of phosphate groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield tin(II) phosphate, while oxidation can produce higher oxidation state tin compounds .
Scientific Research Applications
Tin(4+);hexadecaphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of photochromic compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Utilized in industrial processes, including catalysis and ion exchange.
Mechanism of Action
The mechanism by which tin(4+);hexadecaphosphate exerts its effects involves its ability to interact with various molecular targets and pathways. In catalysis, the compound’s surface acidity and the presence of both Lewis and Brønsted acid sites play a crucial role in facilitating chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tin(4+);hexadecaphosphate include:
Tin(II) phosphate: Another tin-phosphate compound with tin in the +2 oxidation state.
Zirconium phosphate: A metal phosphate with zirconium instead of tin, known for its high surface acidity.
Tin triphosphide: A compound containing tin and phosphorus in a different stoichiometric ratio.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of hexadecaphosphate anions, which confer distinct chemical and physical properties. Its ability to act as both a Lewis and Brønsted acid makes it particularly effective in catalytic applications .
Properties
CAS No. |
15578-32-2 |
|---|---|
Molecular Formula |
O64P16Sn8-16 |
Molecular Weight |
2469.2 g/mol |
IUPAC Name |
tin(4+);hexadecaphosphate |
InChI |
InChI=1S/16H3O4P.8Sn/c16*1-5(2,3)4;;;;;;;;/h16*(H3,1,2,3,4);;;;;;;;/q;;;;;;;;;;;;;;;;8*+4/p-48 |
InChI Key |
RKJQYDQCAKTWDN-UHFFFAOYSA-A |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
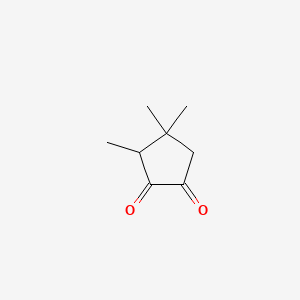
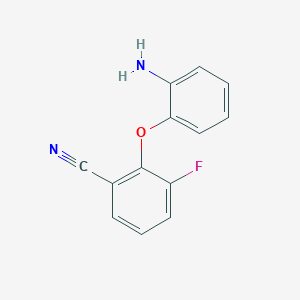
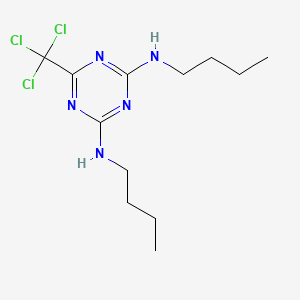

![Benzothiazolium, 2-[[[4-(dimethylamino)phenyl]imino]methyl]-3-ethyl-, ethyl sulfate](/img/structure/B13740728.png)
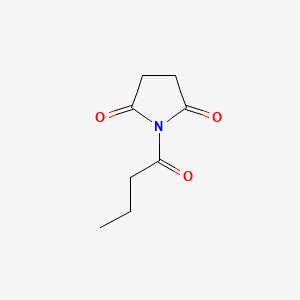
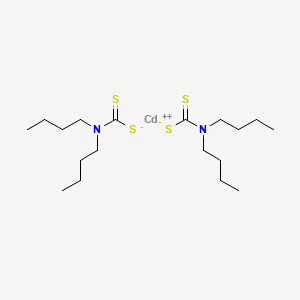
![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
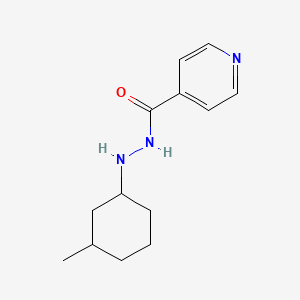
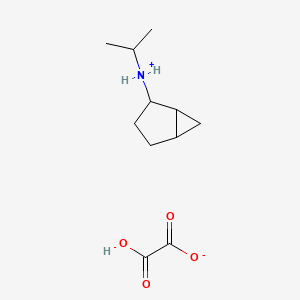
![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
